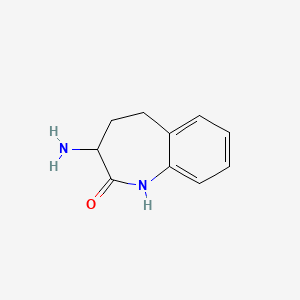

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Vue d'ensemble

Description

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

The synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the reduction of 2-nitrobenzylamine to 2-aminobenzylamine, followed by cyclization with a suitable carbonyl compound to form the benzazepinone ring . The reaction conditions often require the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Des Réactions Chimiques

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one undergoes various chemical reactions, including:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Angiotensin-Converting Enzyme Inhibitors

One of the primary applications of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is its use as an angiotensin-converting enzyme inhibitor. ACE inhibitors are crucial in treating cardiovascular diseases such as hypertension and congestive heart failure. The compound has been shown to exhibit significant inhibitory activity against ACE, making it valuable for managing conditions related to elevated blood pressure and heart failure.

Key Findings:

- In a study, certain derivatives of this compound demonstrated IC50 values in the nanomolar range (e.g., 5.2 × 10^-9 M), indicating potent ACE inhibition .

- The mechanism involves the modulation of angiotensin II levels, which is critical in regulating blood pressure and fluid balance .

Neuropharmacology

Research indicates that compounds similar to this compound may have neuroprotective effects. They could potentially be beneficial in treating neurodegenerative disorders by influencing neurotransmitter systems.

Case Studies:

- A case study highlighted the neuroprotective effects of benzazepine derivatives on neuronal cells subjected to oxidative stress. These compounds were noted to enhance cell viability and reduce apoptosis .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively researched. Various synthetic routes have been developed to optimize yield and purity while minimizing toxic byproducts.

Mécanisme D'action

The mechanism of action of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, preventing substrate access . It may also act as a receptor antagonist, blocking the binding of endogenous ligands and modulating signal transduction pathways . These interactions result in various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can be compared with similar compounds such as:

3-Amino-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but differs in the position of the amino group and the presence of an additional ring.

2-Amino-3,4-dihydroquinazoline: This compound has a different ring system but shares the presence of an amino group and a carbonyl group.

The uniqueness of this compound lies in its specific ring structure and the position of the functional groups, which confer distinct chemical and biological properties .

Activité Biologique

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a bicyclic compound belonging to the benzazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. The following sections detail its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 86499-35-6

1. Angiotensin-Converting Enzyme Inhibition

Research indicates that derivatives of 3-amino-benzazepin-2-one exhibit significant ACE inhibitory activity. ACE inhibitors are crucial in managing cardiovascular diseases such as hypertension and heart failure. For instance, a study demonstrated that certain substituted derivatives effectively reduced pressor responses to angiotensin I in animal models, suggesting their potential in treating hypertension .

| Compound | Activity | Dosage | Effect |

|---|---|---|---|

| This compound | ACE Inhibition | 1 mg/kg i.v. | Complete inhibition of pressor response |

| 1-carboxymethyl-3-(carboxymethylamino)-2,3,4,5-tetrahydro-1H-benzazepin-2-one | ACE Inhibition | Not specified | Significant reduction in blood pressure response |

2. Central Nervous System Activity

Compounds related to 3-amino-benzazepin have shown activity on the central nervous system (CNS). Studies have indicated that these compounds may possess mild tranquilizing effects and potential applications in treating anxiety and depression . The pharmacological profiles suggest that they could be explored further for neuropharmacological applications.

3. Other Pharmacological Activities

The benzazepine structure is associated with various biological activities beyond ACE inhibition:

- Anti-cancer properties : Some studies indicate potential anti-cancer effects through modulation of signaling pathways involved in tumor growth.

- Anti-HIV activity : Certain derivatives have been evaluated for their ability to inhibit HIV replication .

Case Study: Angiotensin-Converting Enzyme Inhibition

In a controlled study involving animal models, researchers administered varying doses of a benzazepine derivative alongside angiotensin I. The results showed a dose-dependent decrease in blood pressure responses, confirming the compound's efficacy as an ACE inhibitor. The study highlighted the importance of structural modifications to enhance biological activity and specificity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of chiral variants of 3-amino-benzazepin compounds has been a focus in medicinal chemistry due to the significant differences in biological activity between enantiomers. Research has demonstrated that specific stereoisomers exhibit enhanced ACE inhibitory activity compared to their counterparts .

Propriétés

IUPAC Name |

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAKXRGQXZRTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403254 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-35-6 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is significant about the asymmetric synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one described in the papers?

A1: Both papers describe an efficient method for synthesizing the (R)-enantiomer of 3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one. This is important because many pharmaceuticals are chiral molecules, meaning they exist in two mirror-image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other might be inactive or even have adverse effects. Therefore, developing efficient asymmetric syntheses for chiral molecules like this benzazepinone derivative is crucial for drug discovery and development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.